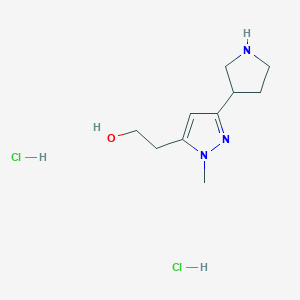

2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Übersicht

Beschreibung

2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, with the CAS number 1361112-57-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is derived from the pyrazole scaffold, which is known for its diverse biological activities. Pyrazoles have been shown to exhibit anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in pain and inflammation pathways.

Anti-inflammatory Activity

Studies have indicated that compounds containing the pyrazole nucleus can inhibit inflammatory responses. For instance, derivatives of pyrazole have been tested for their ability to reduce carrageenan-induced edema in animal models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

Research has shown that pyrazole derivatives possess significant antibacterial and antifungal activities. For example:

- Compounds were tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 4.69 µM to 156.47 µM .

- The antifungal activity was also notable, with effective concentrations against fungi like Candida albicans and Fusarium oxysporum .

In Vivo Studies

A study involving the administration of pyrazole derivatives demonstrated a marked reduction in pain response in rodent models when compared to control groups. The results suggested that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in mediating inflammation and pain .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain concentrations could significantly inhibit cell proliferation, suggesting potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrazoles often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Biological Activities of Pyrazole Derivatives

Synthesis and Structural Studies

The synthesis of 2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride can be achieved through multicomponent reactions (MCRs), which are valuable for generating complex structures efficiently. These methods facilitate the rapid assembly of multiple components into a single product, thus enhancing the efficiency of drug development processes .

Case Study: Multicomponent Synthesis

A study showcased the synthesis of various pyrazole derivatives via MCRs, highlighting the efficiency and versatility of this approach. The synthesized compounds were then subjected to biological evaluations, revealing promising pharmacological profiles .

Pharmacological Studies

Pharmacological investigations have focused on understanding the mechanism of action and therapeutic potential of this compound. Structure–activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of the compound against specific biological targets. For example, modifications to the pyrazole ring can significantly alter its interaction with target enzymes or receptors .

Table 2: Structure–Activity Relationships in Pyrazole Derivatives

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethanol moiety in the compound can undergo oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in H₂SO₄) may convert the primary alcohol to a carboxylic acid. For example:

This reaction is critical for modifying solubility or introducing functional groups for further derivatization .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s C-3 and C-5 positions are reactive toward electrophilic substitution. Halogenation or nitration may occur under acidic conditions:

-

Chlorination : Using POCl₃ or PCl₃ yields chloro-substituted derivatives.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reduction to amines .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Chlorination | POCl₃, 80°C, 4h | 3-Chloro-2-methyl-5-pyrrolidin-3-yl-pyrazole |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-2-methyl-3-pyrrolidin-3-yl-pyrazole |

Pyrrolidine Ring Functionalization

The pyrrolidine moiety undergoes:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides.

-

Alkylation : Benzyl bromide or methyl iodide in the presence of NaH yields N-alkylated derivatives .

Example :

This modification alters the compound’s basicity and hydrogen-bonding capacity .

Esterification of the Ethanol Group

The ethanol side chain can be esterified using acyl chlorides or anhydrides. For instance, reaction with acetyl chloride produces:

This step is pivotal for prodrug synthesis or enhancing lipophilicity .

Salt Formation and pH-Dependent Behavior

As a dihydrochloride salt, the compound exhibits pH-sensitive solubility:

-

Deprotonation : In alkaline conditions (pH > 8), the pyrrolidine nitrogen loses HCl, forming a free base with reduced aqueous solubility .

-

Protonation : Under acidic conditions (pH < 4), the pyrazole ring may protonate, stabilizing the molecule in polar solvents .

Coordination Chemistry

The pyrrolidine and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). For example:

Such complexes are studied for catalytic or antimicrobial applications .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Using Pd catalysts, aryl/heteroaryl groups are introduced:

This expands structural diversity for structure-activity relationship (SAR) studies .

Hydrolysis Under Extreme Conditions

Prolonged heating with concentrated HCl (6M, 100°C) cleaves the pyrazole ring, yielding pyrrolidine-3-carboxylic acid and ethanol byproducts:

This reaction is used in degradation studies .

Research Findings and Trends

-

Synthetic Utility : The compound’s dual functionality (pyrazole + pyrrolidine) makes it a versatile scaffold in medicinal chemistry, particularly for kinase inhibitors .

-

Stability : The dihydrochloride form enhances stability during storage but requires inert conditions (N₂ atmosphere) to prevent decomposition .

-

Biological Relevance : Derivatives show promise in modulating GABA receptors, as evidenced by structural analogs in neurological drug candidates .

For further details, consult primary literature on pyrazole chemistry or coordination complexes .

Eigenschaften

IUPAC Name |

2-(2-methyl-5-pyrrolidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-13-9(3-5-14)6-10(12-13)8-2-4-11-7-8;;/h6,8,11,14H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKGRBDWRDHKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNC2)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.